Cimicifugic acid E

Inflammation Neutrophil Elastase Enzyme Inhibition

Cimicifugic acid E (2-E-Feruloylpiscidic acid) is a hydroxycinnamic acid ester from Cimicifuga racemosa, essential as a negative control for neutrophil elastase SAR studies (IC50 >100 μM vs. 2.2 μM for Cimicifugic acid A) and as a reference standard for LC-MS/MS identification in complex plant matrices. Its unique feruloyl moiety loss in MS/MS enables specific differentiation from other cimicifugic acids. Select this compound to ensure experimental reproducibility and valid structure-activity comparisons.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 219986-67-1
Cat. No. B1654313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugic acid E
CAS219986-67-1
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O
InChIInChI=1S/C21H20O10/c1-30-16-10-12(4-8-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1
InChIKeyCAIGUMKGQLGFBR-PZTMCFHLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimicifugic acid E (CAS 219986-67-1): Definition, Classification, and Primary Research Context


Cimicifugic acid E (2-E-Feruloylpiscidic acid) is a hydroxycinnamic acid ester, specifically a ferulic acid derivative esterified with piscidic acid, isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1]. It belongs to a class of compounds, including fukinolic acid and other cimicifugic acids, that are investigated for their biological activities in the context of menopausal syndrome research, inflammation, and vascular function [2]. This compound is primarily utilized as a reference standard in analytical chemistry and for in vitro pharmacological studies.

Why Cimicifugic Acid E Cannot Be Substituted with Other Cimicifugic Acids: A Procurement Rationale


Within the family of cimicifugic acids and related esters, structural differences in the hydroxycinnamic acid moiety and the benzyltartaric acid core (piscidic vs. fukiic acid) lead to significant and quantifiable divergences in biological activity [1]. These structural distinctions result in a spectrum of pharmacological effects, with individual compounds demonstrating vastly different potencies across various assays, including neutrophil elastase inhibition, vasoactivity, and collagenolytic activity [2][3]. Therefore, for rigorous scientific investigation and quality control, generic procurement of a 'black cohosh phenolic acid' mixture is insufficient; specific compounds must be selected based on their empirically determined activity profile to ensure experimental reproducibility and validity.

Quantitative Differentiation of Cimicifugic Acid E: Comparative Potency Data vs. Key Analogs


Inhibitory Activity of Cimicifugic Acid E Against Neutrophil Elastase Compared to Analogs

In a direct comparative study assessing neutrophil elastase inhibition, Cimicifugic acid E exhibited negligible inhibitory activity, described as a 'very weak inhibitor', in stark contrast to its analogs Cimicifugic acids A and B, which demonstrated potent, dose-dependent inhibition [1].

Inflammation Neutrophil Elastase Enzyme Inhibition

Vascular Activity of Cimicifugic Acid E in Isolated Rat Aortic Strips

A study on vasoactive properties using isolated rat aortic strips found that Cimicifugic acid E, along with Cimicifugic acids A and B, and fukiic acid, showed no vasoactivity (neither contraction nor relaxation) at a concentration of 3 × 10⁻⁴ M [1]. This is in direct contrast to Cimicifugic acid D and fukinolic acid, which caused a sustained relaxation of aortic strips precontracted with norepinephrine under the same conditions.

Vascular Biology Vasorelaxation Cardiovascular Research

Potency in Collagen Degradation: Cimicifugic Acid E vs. Fukiic Acid Esters

In an assay evaluating inhibitory activity against collagenolytic enzymes, Cimicifugic acid E (a piscidic acid ester) showed 20–37% inhibition at 0.23–0.24 μM, which was significantly less potent than the 47–64% inhibition observed for fukinolic acid and Cimicifugic acids A, B, and C (fukiic acid esters) at comparable concentrations (0.22–0.24 μM) [1].

Tissue Remodeling Collagenase Inhibition Wound Healing

Anti-inflammatory Activity of Cimicifugic Acid E: PGE2 Production Inhibition

Cimicifugic acid E has demonstrated anti-inflammatory activity in a cellular model, inhibiting LPS-induced PGE2 production in mouse RAW264.7 macrophages with an IC50 of 19.72 μM . While comparable data for other cimicifugic acids in this specific assay are not available, this value provides a quantifiable benchmark for this specific biological effect.

Anti-inflammation PGE2 Cell-based Assay

Validated Research and Industrial Applications for Cimicifugic Acid E Based on Quantitative Evidence


Use as a Negative Control or Structurally Related Inactive Analog in Neutrophil Elastase Studies

Given its extremely weak inhibitory activity against neutrophil elastase compared to its highly potent analogs (Cimicifugic acid A, IC50 = 2.2 μM), Cimicifugic acid E is ideally suited as a negative control or to demonstrate the structure-activity relationship (SAR) requirements for potent enzyme inhibition [1].

Analytical Reference Standard for LC-MS/MS Identification and Quantification

Cimicifugic acid E serves as a critical reference standard for the identification and quantification of hydroxycinnamic acid derivatives in complex plant matrices like black cohosh (Cimicifuga racemosa). Its unique MS/MS fragmentation pattern, which includes the loss of a feruloyl moiety, allows for its specific detection and differentiation from other cimicifugic acids [1].

Investigation of Anti-inflammatory Mechanisms Not Mediated by PGE2

The quantified IC50 of 19.72 μM for PGE2 production inhibition in RAW264.7 macrophages provides a specific baseline for studies on this pathway. Furthermore, its lack of vasoactivity and weak collagenase inhibition allows researchers to investigate anti-inflammatory effects in specific models without confounding variables from these other activities [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimicifugic acid E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.